molecular formula C17H18FN3O4 B2412399 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034295-84-4

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2412399
CAS No.: 2034295-84-4
M. Wt: 347.346
InChI Key: UHHGZKKCJHVYEL-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound that features a pyrrolidine ring, a fluoropyrimidine moiety, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using appropriate fluorinated pyrimidine derivatives.

    Attachment of the Methoxyphenoxy Group: This step involves the etherification of a phenol derivative with a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and phenoxy moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
  • 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
  • 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Uniqueness

The uniqueness of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone lies in the presence of the fluoropyrimidine moiety, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs. These differences can influence the compound’s reactivity, biological activity, and pharmacokinetic properties.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-23-14-4-2-3-5-15(14)24-11-16(22)21-7-6-13(10-21)25-17-19-8-12(18)9-20-17/h2-5,8-9,13H,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHGZKKCJHVYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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